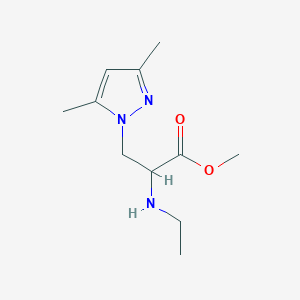
Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a methyl ester group, a dimethyl-substituted pyrazole ring, and an ethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives. For instance, 3,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.
-
Alkylation: : The pyrazole ring is then alkylated to introduce the ethylamino group. This can be achieved by reacting the pyrazole with an appropriate alkylating agent, such as ethylamine, under basic conditions.
-
Esterification: : Finally, the esterification of the resulting compound is carried out to introduce the methyl ester group. This can be done by reacting the compound with methanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can occur at the ester group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ethylamino group. Halogenating agents, such as thionyl chloride, can be used to introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : The compound can be used in the study of enzyme interactions and inhibition. Its pyrazole ring is known to interact with various biological targets, making it useful in biochemical assays.
-
Medicine: : Potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
-
Industry: : Used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The ethylamino group can enhance the compound’s binding affinity through additional hydrogen bonding or electrostatic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole: Similar in structure but contains a cyano group instead of an ester group.
Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride: Contains multiple pyrazole rings and is used as a reducing agent in organic synthesis.
Uniqueness
Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate is unique due to its combination of a pyrazole ring, an ethylamino group, and a methyl ester group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H19N3O2 |
|---|---|
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
methyl 3-(3,5-dimethylpyrazol-1-yl)-2-(ethylamino)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-5-12-10(11(15)16-4)7-14-9(3)6-8(2)13-14/h6,10,12H,5,7H2,1-4H3 |
Clave InChI |
CDQDCMQYOHXXHB-UHFFFAOYSA-N |
SMILES canónico |
CCNC(CN1C(=CC(=N1)C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


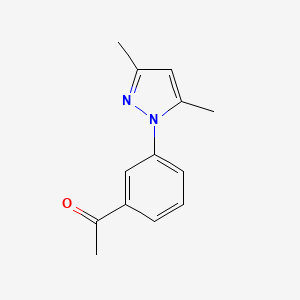
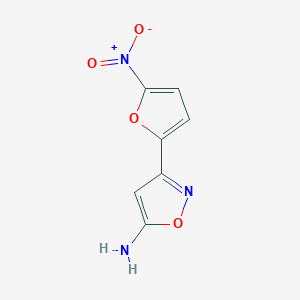
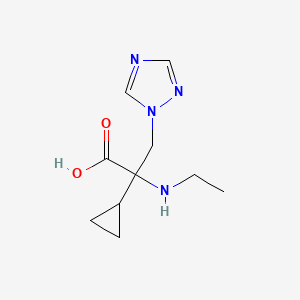
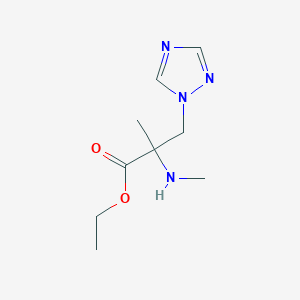
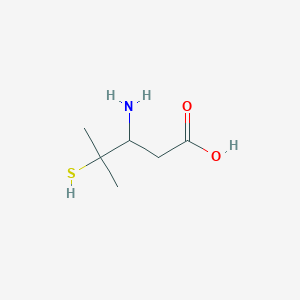

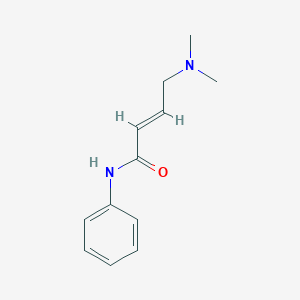
![2-[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13632617.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxy-5-methylphenyl)carbamoyl]propanoic acid](/img/structure/B13632618.png)
![1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13632621.png)
![2-[(7-Chloro-2-propylquinazolin-4-yl)sulfanyl]acetic acid](/img/structure/B13632624.png)

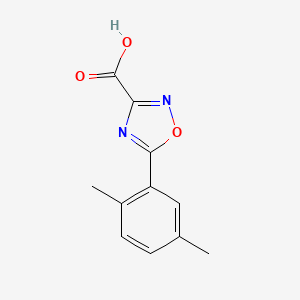
![Ethyl 2,5-diethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13632647.png)
